Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
2(4-TERT-BU-BENZOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ME ESTER is a complex organic compound with the molecular formula C21H25NO3S and a molecular weight of 371.502. This compound is part of the benzo[b]thiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(4-TERT-BU-BENZOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ME ESTER typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzo[b]thiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[b]thiophene core.
Introduction of the Carboxylic Acid Ester Group: The carboxylic acid ester group is introduced through esterification reactions, often using methanol and an acid catalyst.
Attachment of the 4-TERT-BU-BENZOYLAMINO Group: This step involves the acylation of the benzo[b]thiophene core with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2(4-TERT-BU-BENZOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ME ESTER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[b]thiophene core, especially at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzo[b]thiophene derivatives.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
2(4-TERT-BU-BENZOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ME ESTER has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2(4-TERT-BU-BENZOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ME ESTER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-TERT-BU-BENZOYLAMINO)-4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID AMIDE: Similar structure but with an amide group instead of an ester group.
2-AMINO-4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER: Similar core structure with different functional groups.
Uniqueness
2(4-TERT-BU-BENZOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ME ESTER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H25NO3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 2-[(4-tert-butylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H25NO3S/c1-21(2,3)14-11-9-13(10-12-14)18(23)22-19-17(20(24)25-4)15-7-5-6-8-16(15)26-19/h9-12H,5-8H2,1-4H3,(H,22,23) |
InChI Key |
OYIUETZLBVDCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Origin of Product |
United States |
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